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Compound of Interest

Compound Name: GYKI 53655 hydrochloride

Cat. No.: B1672568 Get Quote

An In-depth Technical Guide to GYKI 53655 Hydrochloride

Introduction
GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] As a member of the 2,3-

benzodiazepine class of compounds, it is structurally analogous to GYKI 52466.[2] It functions

as a negative allosteric modulator, binding to a site on the AMPA receptor distinct from the

glutamate binding site to prevent ion channel gating.[3][4] This mechanism of action confers

upon it significant neuroprotective, anticonvulsant, and potential anxiolytic properties.[2][5][6]

Due to its high selectivity for AMPA receptors over kainate receptors at lower concentrations

and its favorable in vivo profile, GYKI 53655 is a valuable pharmacological tool for elucidating

the physiological and pathological roles of AMPA receptor-mediated synaptic transmission.[7][8]

[9]

Chemical and Physical Properties
GYKI 53655 hydrochloride is a synthetic compound typically supplied as an orange or off-

white solid.[1] It is soluble in aqueous solutions and DMSO.[2][5]
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Property Value

Chemical Name

1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-

3,4-dihydro-7,8-methylenedioxy-5H-2,3-

benzodiazepine hydrochloride

Molecular Formula C₁₉H₂₀N₄O₃·HCl[1][2]

Molecular Weight 388.85 g/mol [2]

CAS Number 143692-48-2[2][5]

Purity ≥98% (HPLC)[2][5]

Solubility Soluble to 100 mM in water and DMSO[2][5]

Storage Desiccate at room temperature[2][5]

Mechanism of Action
GYKI 53655 acts as a negative allosteric modulator of ionotropic glutamate receptors, with a

primary affinity for AMPA receptors.[1][3] Unlike competitive antagonists that bind to the

glutamate recognition site, GYKI 53655 binds to an allosteric site at the interface between the

glutamate-binding core and the transmembrane domains.[4] This interaction disrupts the

conformational changes necessary for ion channel opening following agonist binding, thereby

inhibiting excitatory neurotransmission.[1][4]

At higher concentrations, GYKI 53655 also demonstrates antagonistic activity at certain kainate

receptor subtypes, though with significantly lower potency.[1][2][5][10] This selectivity allows for

the pharmacological isolation of kainate receptor-mediated events by blocking the more

dominant AMPA receptor responses.[8][9]
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Click to download full resolution via product page

Mechanism of non-competitive antagonism by GYKI 53655.

Pharmacological Activity and Efficacy
The inhibitory action of GYKI 53655 on AMPA and kainate receptors has been quantified in

various in vitro and in vivo models. Its efficacy is dependent on the specific subunit composition

of the receptor complex.

Target Receptor
Species/Cell
System

Assay Type IC₅₀ / Effect

AMPA Receptors

GluA1 (GluR1) Human (recombinant) Electrophysiology 6 µM[1]

GluA4 (GluR4) Human (recombinant) Electrophysiology 5 µM[1]

Native AMPA

Receptors

Rat Hippocampal

Neurons
Electrophysiology 0.9 µM[8]

Kainate Receptors

GluK3 (homomeric) Recombinant Electrophysiology 63 µM[1][2]

GluK2b(R)/GluK3

(heteromeric)
Recombinant Electrophysiology 32 µM[2]

In Vivo Effects

Anticonvulsant Activity Rodent models Behavioral Active in vivo[2][5]

Neuroprotection
MgCl₂-induced

ischemia
Survival

Prolongs survival

time[2][5]

Anxiolytic-like Activity
Rat (Elevated Plus

Maze)
Behavioral

Minimal Effective

Dose: 0.01 mg/kg[6]

[11]

AMPA Antagonism Rat Spinal Cord Electrophysiology
Dose-dependent (2-8

mg/kg)[7]
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Key Experimental Methodologies
The pharmacological profile of GYKI 53655 has been characterized using several standard and

advanced experimental techniques.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This is the primary method for quantifying the potency and mechanism of ion channel

modulators.

Objective: To measure the inhibitory effect of GYKI 53655 on currents mediated by specific

AMPA and kainate receptor subtypes.

General Protocol:

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transfected to express specific

recombinant glutamate receptor subunits (e.g., GluA1, GluK3).[10]

Recording: A glass micropipette forms a high-resistance seal with a single cell. The

membrane is ruptured to allow electrical access to the cell's interior (whole-cell

configuration).

Agonist Application: A solution containing an agonist (e.g., glutamate or AMPA) is rapidly

applied to the cell, evoking an inward current as the ion channels open.

Antagonist Co-application: The experiment is repeated with the co-application of varying

concentrations of GYKI 53655 alongside the agonist.

Data Analysis: The reduction in the peak current amplitude at each concentration of GYKI

53655 is measured. This data is used to plot a dose-response curve and calculate the IC₅₀

value, which is the concentration of the antagonist required to inhibit 50% of the agonist-

induced response.[10]

In Vivo Animal Models
These models are crucial for assessing the compound's therapeutic potential for conditions like

epilepsy, ischemia, and anxiety.
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Objective: To determine the efficacy of GYKI 53655 in complex physiological systems.

Example (Anxiolytic Activity - Elevated Plus Maze):

Animal Subjects: Rats or mice are used for this behavioral paradigm.

Drug Administration: Animals are divided into groups and administered either a vehicle

control or varying doses of GYKI 53655 via intraperitoneal (i.p.) or subcutaneous (s.c.)

injection.[6][12]

Behavioral Testing: After a set pre-treatment time, each animal is placed in the center of

an elevated, plus-shaped maze with two open arms and two enclosed arms. The time

spent in and the number of entries into each arm type are recorded over a fixed period

(e.g., 5 minutes).

Data Analysis: Anxiolytic-like effects are inferred from a statistically significant increase in

the time spent in the open arms compared to the vehicle-treated group. The Minimal

Effective Dose (MED) that produces this effect is determined.[6]
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Generalized workflow for in vivo behavioral pharmacology studies.

In Vivo Electrophysiology (Iontophoresis)
This technique allows for the study of drug effects on single neurons within the intact central

nervous system.

Objective: To assess the selectivity of systemically administered GYKI 53655 in vivo.

General Protocol:

Animal Preparation: An animal (e.g., a rat) is anesthetized and spinalized.

Neuronal Recording: A multi-barreled microelectrode is positioned in the spinal cord to

record the activity of a single neuron.

Agonist Application: One barrel of the electrode is used to apply excitatory amino acids

like AMPA and NMDA directly onto the neuron's surface (iontophoresis), causing it to fire.

Systemic Antagonist Administration: GYKI 53655 is administered intravenously (i.v.).

Data Analysis: The reduction in the neuron's firing rate in response to the iontophoretically

applied AMPA is measured and compared to its effect on NMDA-induced firing. This allows

for the determination of in vivo selectivity and duration of action.[7]

Conclusion
GYKI 53655 hydrochloride is a well-characterized 2,3-benzodiazepine that functions as a

potent and selective non-competitive antagonist of AMPA receptors. Its distinct allosteric

mechanism of action and its demonstrated efficacy in preclinical models of convulsions,

ischemia, and anxiety make it an indispensable tool for neuroscience research. Its selectivity

for AMPA over kainate receptors provides a means to dissect the relative contributions of these

two important glutamate receptor subtypes in synaptic function and disease. The

comprehensive data available on its pharmacology continues to facilitate investigations into the

complex roles of excitatory neurotransmission in the central nervous system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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